molecular formula C18H20ClN7O2 B2709183 (4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone CAS No. 1049387-64-5

(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone

Cat. No.: B2709183
CAS No.: 1049387-64-5
M. Wt: 401.86
InChI Key: KLXYNUYMTVCIBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid structure combining a tetrazole ring (substituted with a 4-chlorophenyl group), a piperazine linker, and a 3,5-dimethylisoxazole moiety. The tetrazole group is a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability . The 3,5-dimethylisoxazole moiety may influence pharmacokinetic properties due to its heterocyclic nature and methyl substituents.

Properties

IUPAC Name

[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN7O2/c1-12-17(13(2)28-21-12)18(27)25-9-7-24(8-10-25)11-16-20-22-23-26(16)15-5-3-14(19)4-6-15/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXYNUYMTVCIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is a complex organic molecule that integrates several pharmacologically relevant functional groups. Its structure features a tetrazole ring , a piperazine moiety , and an isoxazole group , which are known to enhance biological activity through various mechanisms. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C18H22ClN7OC_{18}H_{22}ClN_{7}O with a molecular weight of approximately 372.86 g/mol. The key structural components include:

  • Tetrazole Ring : Known for its ability to mimic carboxylic acids, enhancing binding affinity to biological targets.
  • Piperazine Moiety : Commonly associated with neuroactive compounds and known for its versatility in drug design.
  • Isoxazole Group : Often linked to anti-inflammatory and analgesic properties.

Research indicates that compounds similar to this one exhibit significant biological activities, including:

  • Anti-inflammatory Effects : The tetrazole moiety can inhibit cyclooxygenase enzymes, reducing inflammation.
  • Analgesic Properties : Interaction with pain pathways may provide effective pain relief.
  • Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Interaction Studies

Interaction studies have utilized techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to evaluate binding affinities to specific receptors or enzymes. Initial findings indicate selective binding properties that may lead to reduced side effects compared to existing pharmaceuticals.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into their biological activities:

Compound NameKey FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridineContains a pyridine ringmGluR5 antagonism
1-(4-Chlorophenyl)-2-methylhydrazineSimilar aromatic structureExhibits anti-cancer properties
3,5-Dimethylisoxazole derivativesVariations in substitutionPotential neuroprotective effects

This table highlights that while many compounds share structural similarities, the unique combination of a tetrazole with piperazine and isoxazole in our compound may confer distinct pharmacological profiles.

Anticancer Activity

A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated that it significantly inhibited cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values in the low micromolar range. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Anti-inflammatory Studies

In vivo studies demonstrated that the compound reduced paw edema in rat models induced by carrageenan, indicating its potential as an anti-inflammatory agent. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues compared to controls.

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is C18H22ClN7O with a molecular weight of approximately 372.86 g/mol . Key structural components include:

  • Tetrazole Ring : Known for its ability to mimic carboxylic acids, enhancing binding affinity to biological targets.
  • Piperazine Moiety : Commonly associated with neuroactive compounds and known for its versatility in drug design.
  • Isoxazole Group : Often linked to anti-inflammatory and analgesic properties.

Biological Activities

Research indicates that compounds similar to this one exhibit significant biological activities, including:

Anti-inflammatory Effects

The tetrazole moiety can inhibit cyclooxygenase enzymes, reducing inflammation. This suggests potential applications in treating inflammatory diseases.

Analgesic Properties

Interaction with pain pathways may provide effective pain relief, making it a candidate for analgesic drug development.

Anticancer Activity

Preliminary studies suggest potential efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The compound's structural features may enhance its interaction with cancer-related biological targets.

Potential Research Applications

Given its unique structural features and biological activities, the compound could be explored in several research areas:

  • Medicinal Chemistry : Development of new drugs targeting inflammation, pain management, and cancer treatment.
  • Pharmacology : Investigation of its mechanisms of action through receptor binding studies and enzyme inhibition assays.
  • Synthetic Organic Chemistry : Exploration of synthetic routes to optimize yield and purity for pharmaceutical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared motifs: tetrazole derivatives , piperazine-containing molecules , and isoxazole hybrids . Below is a detailed comparison with compounds from the provided evidence and inferred analogs:

Tetrazole-Based Analogues

  • Compound 4 (from ):

    • Structure : Contains a thiazole core with a triazole substituent and fluorophenyl groups.
    • Key Differences : Replaces the tetrazole in the target compound with a triazole-thiazole system. The fluorophenyl groups (vs. chlorophenyl) reduce steric bulk but increase electronegativity.
    • Synthesis : High yields (85–90%) via cyclocondensation, suggesting efficient synthetic routes for similar heterocycles .
  • Compound 5 (from ): Structure: Similar to Compound 4 but with additional fluorophenyl groups.

Isoxazole-Containing Analogues

  • The methyl groups in the target compound likely reduce polarity, enhancing membrane permeability.

Piperazine-Linked Compounds

  • Anandamide (from ): Structure: Arachidonate derivative with ethanolamide linkage. Pharmacology: Binds cannabinoid receptors, unlike the target compound, which lacks the fatty acid chain required for such interactions . Comparison: The piperazine linker in the target compound may facilitate interactions with amine-binding receptors (e.g., serotonin or dopamine receptors), diverging from anandamide’s lipid-mediated mechanism.

Key Research Findings and Implications

  • Synthetic Feasibility : High yields for triazole-thiazole compounds () suggest that the target compound’s tetrazole-piperazine-isoxazole system could be synthesized efficiently using similar cyclocondensation or coupling strategies .
  • Pharmacological Divergence: Unlike anandamide (), the target compound’s rigid heterocycles likely preclude cannabinoid receptor binding but may favor interactions with other targets (e.g., kinases or GPCRs) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone, and how can reaction yields be improved?

  • Methodology : A heterogenous catalytic system using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5, 10 wt%) at 70–80°C can be adapted for analogous tetrazole-piperazine derivatives. Reaction monitoring via TLC and purification via recrystallization in aqueous acetic acid enhances purity . Adjust stoichiometry of substituted chlorobenzyl chlorides to optimize intermediate formation.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodology : Use ¹H NMR to identify chemical shifts for the 4-chlorophenyl group (~7.3–7.5 ppm) and piperazine protons (~2.5–3.5 ppm). IR spectroscopy confirms tetrazole (C=N stretch ~1600 cm⁻¹) and carbonyl (C=O stretch ~1700 cm⁻¹) functionalities. Compare spectral data to structurally similar compounds (e.g., 5-substituted tetrazoles) for validation .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodology : Perform accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–80°C. Monitor degradation via HPLC and correlate with changes in bioactivity. For thermally labile groups (e.g., tetrazole), differential scanning calorimetry (DSC) identifies decomposition thresholds .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported pharmacological activities of structurally related tetrazole derivatives?

  • Methodology : Conduct comparative SAR studies by synthesizing analogs with modified substituents (e.g., replacing 3,5-dimethylisoxazole with pyrazole or triazole rings). Use in vitro assays (e.g., enzyme inhibition, receptor binding) to isolate contributions of specific moieties. Cross-validate results with molecular docking to identify binding site interactions (e.g., hydrophobic pockets for 4-chlorophenyl) .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity for target enzymes?

  • Methodology : Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) of the tetrazole and isoxazole groups. Use molecular dynamics (MD) simulations to predict conformational stability of the piperazine linker. Validate predictions with crystallographic data from isostructural analogs (e.g., triclinic P̄1 symmetry systems) .

Q. What analytical approaches are effective in identifying and quantifying byproducts during large-scale synthesis?

  • Methodology : Implement LC-MS/MS to detect low-abundance impurities (e.g., dechlorinated byproducts or piperazine ring-opened derivatives). Optimize chromatographic conditions using C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid). Compare fragmentation patterns with reference standards .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo studies for this compound?

  • Methodology : Investigate metabolic stability via liver microsome assays to identify rapid degradation pathways (e.g., CYP450-mediated oxidation of the isoxazole ring). Use plasma protein binding assays to assess bioavailability limitations. Cross-reference with pharmacokinetic studies in rodent models to refine dosing regimens .

Q. What structural factors contribute to variability in reported solubility profiles of tetrazole-containing compounds?

  • Methodology : Perform Hansen solubility parameter (HSP) analysis to correlate solubility with solvent polarity. Modify substituents (e.g., introducing hydrophilic groups on the piperazine ring) to improve aqueous solubility. Validate predictions via shake-flask experiments and phase-solubility diagrams .

Comparative Structural Analysis

Table 1 : Key structural analogs and their distinguishing features

CompoundSubstituent ModificationsBioactivity InsightsReference
5-((2-((4-Chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazoleThioether linker instead of piperazineEnhanced metabolic stability
(1-Methyl-4-nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanoneNitro group and pyrrolidine substitutionImproved enzyme inhibition
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)triazolyl)thiazoleFluorophenyl and triazole motifsHigher receptor affinity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.